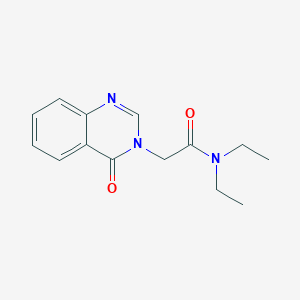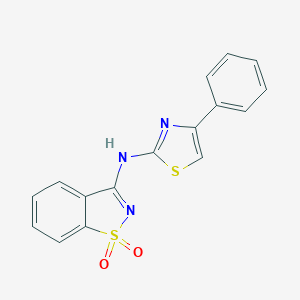
4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the cell cycle progression and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells. It has been reported to induce DNA damage, inhibit DNA synthesis, and disrupt the mitochondrial membrane potential in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine in lab experiments include its high potency and specificity towards cancer cells. However, the limitations include its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine. One of the potential directions is to investigate its potential as a therapeutic agent for other diseases such as fungal and bacterial infections. Another direction is to study its mechanism of action in more detail to understand its potential in cancer therapy. Additionally, the development of new synthetic methods for the compound could lead to the discovery of more potent analogs.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine has been reported using different methods. One of the commonly used methods is the reaction of 3-chloroaniline, 5-phenyltetrazole, 2-pyrazinecarboxaldehyde, and urea in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
The compound has shown potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry. Studies have shown that this compound has significant anticancer activity against various cancer cell lines. It has also been reported to have antifungal and antibacterial activity.
Propriétés
Nom du produit |
4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine |
|---|---|
Formule moléculaire |
C21H13ClN8 |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyrazin-2-ylpyrimidine |
InChI |
InChI=1S/C21H13ClN8/c22-15-6-4-5-14(11-15)19-17(12-25-20(26-19)18-13-23-9-10-24-18)21-27-28-29-30(21)16-7-2-1-3-8-16/h1-13H |
Clé InChI |
UIGDWDQZYMZZQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5=NC=CN=C5 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5=NC=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)